2-butyl-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-Butyl-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its isoindoline core, which is a bicyclic structure containing both a benzene ring and a nitrogen-containing five-membered ring.
Preparation Methods
The synthesis of 2-butyl-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the condensation of an isatoic anhydride with a primary amine, followed by cyclization. The reaction typically requires a catalyst such as alum (KAl(SO4)2·12H2O) and can be conducted under microwave irradiation or classical heating . Industrial production methods often optimize these conditions to enhance yield and selectivity, making the process more economical and scalable .
Chemical Reactions Analysis
2-Butyl-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-butyl-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, the compound could interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
2-Butyl-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one can be compared with other similar compounds, such as:
2-Alkyl- and 2-aryl-3-(phenylamino)quinazolin-4(3H)-ones: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Dronedarone: Another antiarrhythmic agent with structural similarities to amiodarone.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H20N2O |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-anilino-2-butyl-3H-isoindol-1-one |
InChI |
InChI=1S/C18H20N2O/c1-2-3-13-20-17(19-14-9-5-4-6-10-14)15-11-7-8-12-16(15)18(20)21/h4-12,17,19H,2-3,13H2,1H3 |
InChI Key |
GPZFKAQBJZTTCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=CC=CC=C2C1=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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